Sabinene
Overview
Description
Sabinene is a naturally occurring bicyclic monoterpene with the molecular formula C₁₀H₁₆. It is found in various plant essential oils, including those of Norway spruce, holm oak, and black pepper. This compound is known for its distinctive spicy and woody aroma, making it a valuable component in the flavor and fragrance industries. Additionally, it has been explored for its potential as an advanced biofuel due to its high energy content and compact structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sabinene can be synthesized through both chemical and microbial methods. The chemical synthesis of this compound involves the cyclization of geranyl pyrophosphate, a common intermediate in the biosynthesis of monoterpenes. This process typically requires the use of specific catalysts and controlled reaction conditions to achieve the desired product.
Industrial Production Methods: Microbial synthesis has emerged as a promising route for the industrial production of this compound. By engineering microorganisms such as Escherichia coli and Saccharomyces cerevisiae, researchers have been able to produce this compound from renewable feedstocks like glucose.
Chemical Reactions Analysis
Types of Reactions: Sabinene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as ozone (O₃) and hydroxyl radicals (OH).
Reduction: Reduction reactions of this compound are less common but can be achieved using hydrogenation catalysts.
Substitution: this compound can participate in substitution reactions, particularly in the presence of halogens or other electrophilic reagents.
Major Products Formed: The major products formed from the oxidation of this compound include sabinaketone, formaldehyde, and acetone. These products are significant in atmospheric chemistry and have implications for air quality and climate .
Scientific Research Applications
Sabinene has a wide range of scientific research applications across various fields:
Chemistry: this compound is used as a green solvent in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: this compound has been studied for its antimicrobial and anti-inflammatory properties.
Industry: this compound is used in the flavor and fragrance industries for its distinctive aroma.
Mechanism of Action
The mechanism of action of sabinene varies depending on its application:
Antimicrobial Activity: this compound exerts its antimicrobial effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: this compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Biofuel Potential: As a biofuel, this compound’s high energy content and compact structure make it an efficient fuel source.
Comparison with Similar Compounds
Limonene: Known for its citrus aroma, limonene is widely used in cleaning products and as a solvent. Unlike sabinene, limonene is more commonly found in citrus fruits.
Pinene: Found in pine trees, pinene has a pine-like aroma and is used in the production of synthetic camphor. It shares a similar bicyclic structure with this compound but differs in its functional groups.
Myrcene: Myrcene has a musky aroma and is used in the fragrance industry. It is an acyclic monoterpene, unlike the bicyclic structure of this compound.
Uniqueness of this compound: this compound’s unique bicyclic structure and its presence in a variety of essential oils distinguish it from other monoterpenes. Its potential as a green solvent and advanced biofuel further highlights its versatility and importance in scientific research and industrial applications .
Properties
IUPAC Name |
(1R,5R)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVASEGYNIMXJL-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(=C)C1C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]12CCC(=C)[C@H]1C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863164 | |
Record name | Sabinen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
163.00 to 164.00 °C. @ 760.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | (+)-Sabinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036076 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2009-00-9, 3387-41-5 | |
Record name | (+)-Sabinene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2009-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sabinene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sabinene, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sabinen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thuj-4(10)-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SABINENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D1TL44GPC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SABINENE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYL0G8758O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (+)-Sabinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036076 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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